molecular formula C26H33N3O4 B11132733 N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B11132733
M. Wt: 451.6 g/mol
InChI Key: ZPDZGELHHNRQPA-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring, an indole core, and multiple methoxy groups

Properties

Molecular Formula

C26H33N3O4

Molecular Weight

451.6 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1-(2-methoxyethyl)indole-2-carboxamide

InChI

InChI=1S/C26H33N3O4/c1-31-15-14-29-22-7-5-4-6-20(22)17-23(29)26(30)27-21-10-12-28(13-11-21)18-19-8-9-24(32-2)25(16-19)33-3/h4-9,16-17,21H,10-15,18H2,1-3H3,(H,27,30)

InChI Key

ZPDZGELHHNRQPA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NC3CCN(CC3)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.

    Introduction of the Methoxy Groups: The methoxy groups are typically introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Final Coupling: The final step involves coupling the piperidine-indole intermediate with a carboxamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its effects on various biological systems, including its potential as an analgesic, anti-inflammatory, or anticancer agent.

    Chemical Biology: It can be used as a tool compound to study the function of specific proteins or pathways in cells.

    Industrial Applications: It may have applications in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, it could interact with receptors, enzymes, or ion channels, modulating their activity. The methoxy and piperidine groups may enhance its binding affinity and specificity for certain targets, while the indole core could facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1H-indole-2-carboxamide: Lacks the methoxyethyl group, potentially altering its pharmacokinetic properties.

    N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-hydroxyethyl)-1H-indole-2-carboxamide: Contains a hydroxyethyl group instead of a methoxyethyl group, which could affect its solubility and reactivity.

Uniqueness

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of multiple methoxy groups and the piperidine ring can enhance its interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide, commonly referred to as a complex indole derivative, has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and particularly its biological activity, including its role as a Bruton’s tyrosine kinase (BTK) inhibitor, which is significant in the treatment of autoimmune diseases and certain cancers.

Chemical Structure and Properties

The compound’s molecular formula is C18H31N3O3C_{18}H_{31}N_{3}O_{3} with a molecular weight of approximately 345.46 g/mol. Its structure features an indole moiety, a piperidine ring, and methoxy substituents that enhance its solubility and bioavailability compared to similar compounds.

Property Value
Molecular Formula C₁₈H₃₁N₃O₃
Molecular Weight 345.46 g/mol
CAS Number 1574517-66-0

Preliminary studies indicate that this compound acts as a BTK inhibitor. BTK is crucial in B-cell receptor signaling pathways, which are implicated in various autoimmune disorders and malignancies. By inhibiting BTK, this compound may modulate immune responses effectively.

Immunological Applications

The compound has shown promise in several immunological applications:

  • Autoimmune Diseases : Its ability to inhibit BTK suggests potential therapeutic benefits in conditions like rheumatoid arthritis and lupus.
  • Cancer Treatment : The modulation of B-cell signaling pathways can be advantageous in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that the compound exhibits significant inhibition of BTK activity in vitro, leading to reduced proliferation of B-cells in culture models.
  • Animal Models : In murine models of autoimmune diseases, administration of this compound resulted in decreased disease severity and improved survival rates compared to control groups.
  • Comparative Studies : Comparative analysis with other known BTK inhibitors showed that this compound has a favorable pharmacokinetic profile, enhancing its potential for clinical use.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

  • Formation of the indole core through cyclization reactions.
  • Introduction of the piperidine ring via nucleophilic substitution.
  • Functionalization with methoxy groups to enhance biological activity.

This multi-step process requires careful optimization to achieve high yields and purity.

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